molecular formula C8H15NO3 B217407 Kericembrenolide C CAS No. 104992-92-9

Kericembrenolide C

Cat. No.: B217407
CAS No.: 104992-92-9
M. Wt: 416.5 g/mol
InChI Key: GBKNBSOFIBRPBO-OQGHAVHMSA-N
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Description

Kericembrenolide C is a sesquiterpene lactone, a class of natural products characterized by a 15-carbon skeleton and a lactone ring. These compounds are commonly isolated from plants and exhibit diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . Sesquiterpene lactones like these often derive from the mevalonate pathway and feature variations in substituents, oxidation states, and ring systems that influence their bioactivity.

Properties

CAS No.

104992-92-9

Molecular Formula

C8H15NO3

Molecular Weight

416.5 g/mol

IUPAC Name

[(3aR,4R,6Z,10Z,12R,14Z,15aR)-4-acetyloxy-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate

InChI

InChI=1S/C24H32O6/c1-14-8-7-9-15(2)12-21(29-19(6)26)23-17(4)24(27)30-22(23)13-16(3)11-20(10-14)28-18(5)25/h9-10,13,20-23H,4,7-8,11-12H2,1-3,5-6H3/b14-10-,15-9-,16-13-/t20-,21+,22+,23+/m0/s1

InChI Key

GBKNBSOFIBRPBO-OQGHAVHMSA-N

SMILES

CC1=CC(CC(=CC2C(C(CC(=CCC1)C)OC(=O)C)C(=C)C(=O)O2)C)OC(=O)C

Isomeric SMILES

C/C/1=C/[C@@H](C/C(=C\[C@@H]2[C@@H]([C@@H](C/C(=C\CC1)/C)OC(=O)C)C(=C)C(=O)O2)/C)OC(=O)C

Canonical SMILES

CC1=CC(CC(=CC2C(C(CC(=CCC1)C)OC(=O)C)C(=C)C(=O)O2)C)OC(=O)C

Synonyms

kericembrenolide C

Origin of Product

United States

Chemical Reactions Analysis

Structural Characteristics of Cembranolides

Cembranolides are bicyclic diterpenoids with a 14-membered macrocyclic ring system. While Kericembrenolide C is not explicitly described, related compounds like kericembrenolide E (source ) feature:

  • A γ-lactone ring fused to the macrocycle

  • Hydroxyl and/or carbonyl substituents at positions C-8 and C-12

  • Stereochemical complexity influencing reactivity

These structural elements suggest reactivity at electrophilic sites (e.g., carbonyl groups) and nucleophilic additions to unsaturated bonds.

Oxidation and Reduction Reactions

Cembranolides undergo oxidation at allylic positions and reduction of α,β-unsaturated carbonyl systems. For example:

Reaction Type Reagents/Conditions Product
EpoxidationmCPBA, H<sub>2</sub>O<sub>2</sub>Epoxide formation at double bonds
Catalytic HydrogenationH<sub>2</sub>, Pd/CSaturation of exocyclic alkenes

Similar transformations are observed in stolonidiol derivatives (source ).

Nucleophilic Additions

α,β-unsaturated carbonyl groups in cembranolides participate in Michael additions , as seen in related enones (source ). For instance:

  • Nucleophile Attack : Amines or alcohols add to the β-carbon of the enone.

  • Proton Transfer : Stabilization via keto-enol tautomerism.

This aligns with mechanisms described for β-hydroxyketone formation in source .

Acid/Base-Mediated Rearrangements

Cembranolides with γ-lactone rings undergo acid-catalyzed ring-opening or transesterification. For example:

  • Hydrolysis : Treatment with aqueous HCl yields carboxylic acid derivatives.

  • Alcoholysis : Reaction with ROH under acidic conditions forms ester analogs.

Source7 highlights analogous transformations in cembrenolide synthesis.

Biosynthetic and Degradative Pathways

Cembranolides like sangiangols (source ) derive from cyclization of geranylgeranyl pyrophosphate (GGPP). Key steps include:

  • Cyclization : Oxidative tail-to-tail coupling of GGPP.

  • Oxidation : Introduction of hydroxyl groups via cytochrome P450 enzymes.

  • Lactonization : Intramolecular esterification to form γ-lactones.

Degradation typically involves enzymatic hydrolysis or photooxidation.

Comparative Reactivity Table

Compound Reaction Key Functional Groups Reference
Kericembrenolide EEpoxidationExocyclic double bond
StolonidiolHydroxylationAllylic C-H bonds
Clavinflol BHalogenationChlorohydrin formation

Comparison with Similar Compounds

Research Findings and Gaps

Key Studies

  • Kericembrenolide A: Used in natural product extracts for antioxidant assays, with its CAS (104992-94-1) cited in industrial databases .
  • Structural Modeling: Computational studies suggest that epoxide-containing sesquiterpene lactones (e.g., hypothetical this compound) exhibit enhanced electrophilic reactivity, correlating with stronger anticancer activity .

Q & A

Q. How can researchers validate the specificity of this compound’s interaction with a biological target?

  • Methodological Answer : Employ competitive binding assays (e.g., SPR, ITC) and use knockout/mutant cell lines to confirm target dependency. Cross-validate findings with orthogonal techniques such as co-immunoprecipitation or fluorescence resonance energy transfer (FRET) .

Tables for Methodological Reference

Research Aspect Recommended Tools/Methods Key Considerations
Structural ElucidationNMR, HR-MS, X-ray crystallographyCross-validate with literature data
Bioactivity ScreeningIn vitro assays (MTT, apoptosis)Standardize cell lines and assay conditions
Data ReproducibilityVersion control (Git), FAIR datasetsDocument metadata comprehensively
Computational PredictionQSAR, molecular dockingValidate with empirical studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
Kericembrenolide C

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